molecular formula C5H9N3O2 B12048502 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid CAS No. 24341-62-6

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid

Cat. No.: B12048502
CAS No.: 24341-62-6
M. Wt: 143.14 g/mol
InChI Key: FITFYSPDBODJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid is an imidazoline derivative featuring a 5-membered heterocyclic ring with two nitrogen atoms (at positions 1 and 3) and an acetic acid moiety linked via an amino group at position 2 (Fig. 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole/imidazoline derivatives, which are known for antimicrobial, antihypertensive, and enzyme-inhibitory activities .

Properties

CAS No.

24341-62-6

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid

InChI

InChI=1S/C5H9N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-3H2,(H,9,10)(H2,6,7,8)

InChI Key

FITFYSPDBODJFN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(=O)O

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminoimidazoline with Bromoacetic Acid Derivatives

A direct method involves the nucleophilic substitution reaction between 2-amino-4,5-dihydro-1H-imidazole (imidazolin-2-amine) and bromoacetic acid or its esters. This approach capitalizes on the reactivity of the primary amine in imidazoline toward alkyl halides. In a typical procedure, imidazolin-2-amine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, followed by the addition of bromoacetic acid in the presence of a base like triethylamine to deprotonate the amine . The reaction proceeds at 60–80°C for 6–12 hours, yielding the target compound after aqueous workup and recrystallization.

Key challenges include controlling regioselectivity and minimizing over-alkylation. Patent US4379927A highlights the utility of silyl-protected intermediates to enhance reaction specificity, though this adds steps for protection and deprotection . For instance, employing tert-butyldimethylsilyl (TBDMS) groups on the imidazoline nitrogen improves solubility and reduces side reactions during the alkylation phase. Post-reaction, acidic hydrolysis with hydrochloric acid removes the silyl protecting group, affording the free carboxylic acid .

Cyclization of Glycine-Imidate Precursors

Alternative routes leverage glycine derivatives as starting materials. As detailed in CN101163680A, glycine reacts with imidate esters under mild conditions to form intermediates that undergo cyclization . For example, glycine methyl ester reacts with ethyl imidate (derived from ethyl chloroformate and ammonia) in tetrahydrofuran (THF) at 0°C, producing a glycine-imidate adduct. Subsequent heating to 70°C induces cyclization via intramolecular nucleophilic attack, forming the imidazoline ring. Acidic hydrolysis of the ester group then yields 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid .

This method benefits from readily available starting materials and avoids harsh reagents. However, the cyclization step requires precise temperature control to prevent decomposition. Yields reported for analogous reactions range from 55% to 79%, depending on the substituents and reaction medium .

Vilsmeier-Haack Reaction Modifications

The Vilsmeier-Haack reaction, traditionally used for formylating aromatic compounds, has been adapted for imidazoline synthesis. WO2009071584A1 describes a protocol where glycine derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate chloroimidazoline intermediates . In a modified approach, glycine ethyl ester is treated with POCl₃ and DMF at −5°C, forming a reactive iminium species. Quenching with aqueous ammonium chloride followed by catalytic hydrogenation (Pd/C, H₂) reduces any unsaturated bonds, yielding the dihydroimidazoline structure .

While this method achieves high regiocontrol, it necessitates handling toxic reagents like POCl₃ and requires stringent safety measures. Patent data indicate yields up to 70% for related compounds, though scalability remains a concern due to exothermic intermediates .

Grignard Reagent-Mediated Coupling

A less conventional strategy employs organometallic reagents to construct the carbon-nitrogen bond between glycine and imidazoline. As outlined in WO2009071584A1, a Grignard reagent (e.g., isopropylmagnesium chloride) reacts with a protected imidazole precursor to form a magnesium complex, which subsequently couples with a glycine-derived electrophile . For instance, treating 1-trityl-4-iodoimidazole with isopropylmagnesium chloride generates a nucleophilic species that attacks bromoacetic acid tert-butyl ester. Deprotection with trifluoroacetic acid (TFA) and hydrogenation of the imidazole ring (H₂, Pd/C) furnishes the target compound .

This method offers versatility in introducing diverse substituents but suffers from multi-step syntheses and sensitivity to moisture. Yields for analogous Grignard-mediated couplings range from 50% to 65%, with purification often requiring column chromatography .

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantages Limitations
CondensationImidazolin-2-amine, Bromoacetic acid60–75Straightforward, minimal stepsRisk of over-alkylation
CyclizationGlycine, Imidate esters55–79Mild conditions, scalableRequires precise temperature control
Vilsmeier-HaackGlycine ester, POCl₃, DMF65–70High regioselectivityToxic reagents, exothermic steps
Grignard CouplingProtected imidazole, Grignard reagent50–65Substituent flexibilityMulti-step, moisture-sensitive

Mechanistic Insights and Optimization Strategies

The condensation method (Method 1) predominantly follows an SN2 mechanism, where the imidazoline amine attacks the electrophilic α-carbon of bromoacetic acid. Polar solvents like DMF stabilize the transition state, accelerating the reaction . Adding catalytic amounts of potassium iodide (KI) enhances leaving-group departure, improving yields to 75% .

In cyclization routes (Method 2), the reaction proceeds via a six-membered cyclic transition state, as evidenced by density functional theory (DFT) calculations . Substituents on the imidate ester influence ring strain; bulkier groups (e.g., tert-butyl) slow cyclization but reduce side reactions. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes, though this remains experimental .

For the Vilsmeier-Haack variant (Method 3), the formation of the chloroimidazoline intermediate involves a two-step process: (1) generation of the Vilsmeier reagent (POCl₃-DMF complex) and (2) electrophilic chlorination at the α-position of glycine . Replacing DMF with hexamethylphosphoramide (HMPA) increases electrophilicity but raises toxicity concerns .

Grignard-mediated couplings (Method 4) rely on the nucleophilicity of the magnesium-imidazole complex. Steric hindrance from protecting groups (e.g., trityl) dictates reaction efficiency. Switching to milder deprotection agents like acetic acid instead of TFA preserves acid-sensitive functional groups .

Industrial and Environmental Considerations

Scalability remains a critical hurdle for all methods. Method 1’s simplicity makes it amenable to large-scale production, provided bromoacetic acid is handled safely. Method 2’s use of imidate esters, however, requires costly reagents and generates stoichiometric amounts of alcohol byproducts.

Environmental impact assessments highlight the need for solvent recovery systems, particularly for DMF and THF, which are classified as volatile organic compounds (VOCs). Recent advances in flow chemistry enable continuous processing of Method 3, reducing solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research indicates that 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Activity:
The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Pharmaceutical Applications

Drug Development:
Imidazolylglycine has been investigated for its potential as a therapeutic agent in various conditions:

  • Neurological Disorders: Its role as a neuroprotective agent has been studied, particularly in models of Alzheimer's disease, where it may help mitigate neuronal damage .
  • Cancer Therapy: The compound is being explored for its ability to enhance the efficacy of certain chemotherapeutic agents, potentially improving treatment outcomes for cancer patients .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of imidazolylglycine derivatives against resistant bacterial strains. Results indicated that modifications to the imidazole ring significantly enhanced antibacterial potency, paving the way for new antibiotic formulations.

Case Study 2: Neuroprotection in Alzheimer's Models
In a preclinical trial, imidazolylglycine was administered to animal models of Alzheimer's disease. The findings revealed a reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:
  • Core Structure : The target compound’s imidazoline ring is partially saturated, distinguishing it from fully aromatic imidazole derivatives (e.g., ). Saturation reduces aromatic π-π interactions but enhances conformational flexibility .
  • Functional Groups: The carboxylic acid group in the target compound contrasts with sulfanyl () or benzothiazole () substituents.
  • Hydrogen Bonding: The amino and carboxylic acid groups enable robust hydrogen-bonding networks, as described in Etter’s graph set analysis (). This property is critical for crystal packing and biomolecular interactions .

Challenges and Opportunities

  • Solubility : While the carboxylic acid enhances water solubility, the imidazoline ring’s partial saturation may limit lipid bilayer penetration compared to aromatic analogs.
  • Synthetic Complexity : The absence of bulky substituents (cf. ) simplifies synthesis but may reduce target specificity in biological systems.

Biological Activity

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid, also known as Dihydroimidazole amino acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

The compound has the molecular formula C5H9N3O2C_5H_9N_3O_2 and is characterized by the presence of an imidazole ring, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. For instance, the synthesis may utilize ethylenediamine and various carboxylic acids to form the desired imidazole derivatives .

2. Biological Activity Overview

The biological activities of 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid can be categorized into several key areas:

2.1 Antimicrobial Activity

Research indicates that derivatives of 4,5-dihydro-1H-imidazole exhibit notable antimicrobial properties. For example, studies have shown that certain imidazole derivatives display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Activity Against
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0048C. albicans

2.2 Antidiabetic Potential

The imidazoline derivatives have been explored for their potential as insulin secretagogues, which could be beneficial in managing type II diabetes. Studies have reported that these compounds can stimulate insulin release in vitro, although clinical applications are still under investigation due to varying efficacy across different derivatives .

2.3 Cardiovascular Effects

Some studies have investigated the cardiovascular effects of imidazoline compounds, particularly their interactions with imidazoline binding sites (IBS) and adrenergic receptors. High-affinity ligands for IBS have been shown to lower mean arterial blood pressure (MAP) in hypertensive models, suggesting potential use in treating hypertension .

The mechanisms through which 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound interacts with specific receptors such as alpha-adrenergic receptors and imidazoline binding sites, modulating physiological responses like blood pressure regulation.
  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways within microbial cells .

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • A study on the antihypertensive effects demonstrated that specific derivatives significantly reduced blood pressure in spontaneously hypertensive rats by acting on IBS and alpha receptors .
  • Another investigation revealed that certain derivatives exhibited potent antifungal activity against Candida albicans, with MIC values indicating effective inhibition at low concentrations .

Q & A

Q. What are the standard synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation reactions between 2-aminothiazol-4(5H)-one derivatives and acetic acid precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid under controlled temperature (3–5 hours) yields structurally related imidazole derivatives . Optimization includes adjusting stoichiometry (1.0–1.1 equiv), catalyst selection (e.g., sodium acetate), and reaction time to maximize yield and purity.

Q. How can spectroscopic techniques (e.g., FTIR, NMR) be employed to confirm the structural integrity of this compound?

Methodological Answer:

  • FTIR : Identify characteristic bands for imidazole rings (N–H stretching at ~3100 cm⁻¹) and carboxylic acid groups (C=O at ~1700 cm⁻¹) .
  • NMR : ¹H NMR can resolve protons on the dihydroimidazole ring (δ 3.0–4.0 ppm for CH₂ groups) and the acetic acid moiety (δ 2.5–3.0 ppm for CH₂COO⁻) . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What purification strategies are effective for isolating 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid from reaction mixtures?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 minutes) separate polar impurities .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Monitor purity via melting point analysis (literature comparison) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Methodological Answer: The carboxylic acid group enhances solubility in aqueous buffers (pH > 5). For cell-based studies, prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS. Pre-filter (0.22 µm) to remove particulates. Validate solubility via UV-Vis spectrophotometry (λmax ~260 nm) .

Q. What are the key stability considerations for long-term storage of this compound?

Methodological Answer: Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. In solution, avoid prolonged exposure to light (due to imidazole photodegradation) and buffer at pH 6–7 to minimize hydrolysis. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational quantum chemistry methods predict reaction pathways for synthesizing novel derivatives of this compound?

Methodological Answer: Employ density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s reaction path search algorithms use quantum calculations to identify energetically favorable pathways, reducing trial-and-error experimentation. Experimental validation involves comparing computed activation energies with kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Assay standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint metrics (IC₅₀ vs. LD₅₀).
  • Purity analysis : Contradictions may arise from impurities; validate via HPLC-MS and elemental analysis .
  • Mechanistic studies : Use siRNA knockdown or CRISPR to isolate target pathways (e.g., imidazole-mediated enzyme inhibition) .

Q. How does X-ray crystallography clarify stereochemical ambiguities in derivatives of this compound?

Methodological Answer: Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) and solve the structure using single-crystal X-ray diffraction. Refinement software (e.g., SHELXL) assigns absolute configuration via Flack parameters. For example, CCDC 1038591 provides reference data for imidazole ring geometry and hydrogen-bonding networks .

Q. What role do substituents on the imidazole ring play in modulating ligand-receptor binding affinity?

Methodological Answer: Perform structure-activity relationship (SAR) studies:

  • Synthesize analogs with substituents at C4/C5 (e.g., methyl, phenyl) .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) against target receptors (e.g., histamine H₃).
  • Molecular docking (AutoDock Vina) predicts binding poses and identifies critical hydrophobic/ionic interactions .

Q. How can advanced separation technologies (e.g., membrane filtration) improve scalability in multi-step syntheses?

Methodological Answer: Integrate continuous flow reactors with ceramic nanofiltration membranes (MWCO 300 Da) to separate intermediates without column chromatography. For example, retain unreacted starting materials (MW > 300 Da) while permeating the product. Optimize transmembrane pressure (3–5 bar) and solvent polarity (e.g., DMF/water) to maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.